Product packaging for 3-Chlorophenylthioethanol(Cat. No.:CAS No. 13457-99-3)

3-Chlorophenylthioethanol

Cat. No.: B3415296
CAS No.: 13457-99-3
M. Wt: 188.67 g/mol
InChI Key: DIQOFIWQLPICQJ-UHFFFAOYSA-N
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Description

Contextualization within Thioether Alcohol Chemistry

Thioether alcohols, also known as hydroxy sulfides, are a class of organic compounds characterized by the presence of both a thioether (R-S-R') and a hydroxyl (-OH) group. This bifunctionality imparts unique chemical properties, allowing for a diverse range of transformations. The sulfur atom, being less electronegative and more polarizable than oxygen, acts as a soft nucleophile, while the hydroxyl group can participate in reactions typical of alcohols, such as oxidation, dehydration, and esterification. masterorganicchemistry.comlibretexts.org

3-Chlorophenylthioethanol, with its 3-chlorophenyl group attached to the sulfur atom and an ethanol (B145695) moiety, is a representative example of an aryl alkyl thioether alcohol. The presence of the chlorine atom on the phenyl ring introduces specific electronic effects that can influence the reactivity of both the thioether and the alcohol functionalities. For instance, the electron-withdrawing nature of the chlorine atom can affect the nucleophilicity of the sulfur atom and the acidity of the hydroxyl proton.

The study of such compounds is crucial for understanding structure-reactivity relationships within this class. The interplay between the thioether and alcohol groups allows for intramolecular interactions and participation in a variety of chemical reactions. For example, the oxidation of the thioether to a sulfoxide (B87167) or sulfone can be influenced by the presence of the nearby hydroxyl group. researchgate.net

Significance of Organosulfur Compounds in Modern Synthetic Strategies

Organosulfur compounds are of paramount importance in contemporary organic synthesis due to their versatility and wide-ranging applications. nih.gov They are integral components in numerous pharmaceuticals, agrochemicals, and materials. nih.govtaylorandfrancis.comjmchemsci.com Thioethers, in particular, serve as key intermediates in the synthesis of more complex molecules. researchgate.net

The significance of organosulfur compounds like this compound in synthetic strategies can be categorized as follows:

Building Blocks in Synthesis: Thioethers are stable and can be readily converted into other functional groups. For instance, oxidation of a thioether yields a sulfoxide, which can then be further oxidized to a sulfone. youtube.com These oxidized sulfur functionalities have distinct chemical properties and are found in many biologically active molecules.

Role in Catalysis: Sulfur-containing ligands are widely used in transition-metal catalysis to modulate the reactivity and selectivity of the metal center. While this compound itself is not a ligand, the study of its synthesis and reactivity contributes to the broader understanding of how organosulfur compounds interact with metal catalysts. chemrevlett.com

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds: The development of new methods for the synthesis of thioethers is an active area of research. researchgate.net These methods often involve the formation of carbon-sulfur bonds, which is a fundamental transformation in organic chemistry. rsc.org Recent advancements have focused on developing more sustainable and efficient protocols, such as dehydrative thioetherification and photochemical methods. chemrevlett.comnih.govresearchgate.net

The following table provides a summary of key reactions involving organosulfur compounds, highlighting their versatility in organic synthesis.

Reaction TypeDescription
Nucleophilic Substitution Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions to form thioethers. masterorganicchemistry.com
Oxidation Thioethers can be selectively oxidized to sulfoxides and subsequently to sulfones, which are important functional groups in their own right. youtube.com
C-S Cross-Coupling Transition-metal catalyzed reactions, such as the Migita coupling, allow for the formation of aryl thioethers from aryl halides and thiols. thieme-connect.comthieme-connect.de
Thiol-ene Reaction A "click" reaction involving the addition of a thiol across a double bond, often initiated by radicals or light, providing a highly efficient method for thioether synthesis. rsc.org

Historical Development of Related Chemical Classes in Academic Inquiry

The study of organosulfur compounds has a rich history, with significant advancements shaping the field of organic synthesis. The development of methods for the formation of the carbon-sulfur bond has been a central theme.

Early methods for thioether synthesis often relied on the Williamson ether synthesis-type reaction, where a thiolate displaces a halide from an alkyl halide. masterorganicchemistry.com While effective, this method has limitations, particularly for the synthesis of aryl thioethers.

A major breakthrough came with the development of transition-metal-catalyzed cross-coupling reactions. The work of Migita and others in the late 1970s demonstrated the use of palladium catalysts for the coupling of aryl halides with thiols, a reaction now known as the Migita coupling. thieme-connect.comthieme-connect.de This opened up new avenues for the synthesis of a wide range of aryl thioethers.

In recent years, research has focused on developing more sustainable and atom-economical methods for thioether synthesis. These include:

Dehydrative Thioetherification: This approach involves the direct coupling of alcohols with thiols, with the only byproduct being water. chemrevlett.com Various catalysts, including Brønsted acids and transition metal complexes, have been developed to promote this reaction. chemrevlett.comresearchgate.net

Photochemical Methods: The use of light to promote the formation of thioethers has emerged as a powerful and mild synthetic strategy. nih.govacs.org These reactions often proceed through radical intermediates and can be performed under ambient conditions.

Thiol-Free Synthesis: To avoid the use of foul-smelling and often toxic thiols, methods have been developed that utilize alternative sulfur sources, such as thiourea (B124793) or isothiouronium salts. researchgate.netnih.govacs.org

The evolution of these synthetic methods reflects the broader trends in organic chemistry towards the development of more efficient, selective, and environmentally benign reactions. The continued exploration of compounds like this compound and their synthesis provides valuable data for the ongoing development of new and improved synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClOS B3415296 3-Chlorophenylthioethanol CAS No. 13457-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOFIWQLPICQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304146
Record name 2-[(3-Chlorophenyl)thio]ethanol
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Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13457-99-3
Record name 2-[(3-Chlorophenyl)thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13457-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Chlorophenyl)thio]ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chlorophenylthioethanol

Retrosynthetic Approaches to the Chlorophenylthioethanol Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds to identify potential synthetic routes.

Disconnection Strategies for C-S Bond Formation

The most logical retrosynthetic disconnection for 2-((3-chlorophenyl)thio)ethan-1-ol is the carbon-sulfur (C-S) bond. This bond is typically formed in the forward synthesis through a substitution reaction. amazonaws.com Disconnecting the C-S bond generates two synthons: a nucleophilic sulfur species and an electrophilic two-carbon unit.

The corresponding synthetic equivalents for these synthons are 3-chlorothiophenol (B146429), a readily available thiol, and a two-carbon electrophile such as ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol). The reaction between the thiophenoxide, generated by deprotonating 3-chlorothiophenol with a base, and the electrophilic two-carbon species forms the desired C-S bond.

Another viable disconnection strategy involves a two-group C-C disconnection if the carbon backbone were more complex, but for this specific molecule, the C-S disconnection is the most direct and common approach.

Consideration of Stereochemical Control in Synthesis

The structure of 2-((3-chlorophenyl)thio)ethan-1-ol contains a stereocenter at the carbon bearing the hydroxyl group if it is substituted further. For the synthesis of a specific enantiomer, stereochemical control is a critical consideration. A highly effective strategy for achieving this is through the asymmetric ring-opening of an epoxide.

In this approach, a prochiral epoxide, such as ethylene oxide, can be opened by the nucleophilic 3-chlorothiophenol in the presence of a chiral catalyst. This catalytic asymmetric ring-opening (ARO) reaction can lead to the formation of a single enantiomer of the product. Both organocatalysts and metal-based catalysts have been successfully employed for the ARO of epoxides with thiols, offering high yields and excellent enantioselectivities. This method is advantageous as it establishes the stereocenter and the C-S bond simultaneously.

Forward Synthesis Development and Optimization

The development of the forward synthesis of 2-((3-chlorophenyl)thio)ethan-1-ol focuses on the efficient and selective formation of the C-S bond. Modern catalytic methods have largely replaced classical approaches, offering milder reaction conditions, higher yields, and better control over stereochemistry.

Catalytic C-S Bond Formation Strategies

Catalytic methods for C-S bond formation are central to the synthesis of aryl thioethers. These methods often involve the activation of either the sulfur nucleophile or the carbon electrophile by a catalyst, facilitating the bond-forming reaction under milder conditions than traditional methods.

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of C-S bonds. While often used for coupling aryl halides with thiols, copper-based systems can also catalyze the addition of thiols to other electrophiles. In the context of synthesizing 2-((3-chlorophenyl)thio)ethan-1-ol, a copper catalyst can facilitate the reaction between 3-chlorothiophenol and a suitable two-carbon electrophile. For instance, copper(I) iodide has been used as a simple and efficient ligand-free catalyst for the coupling of aryl iodides and thiophenols. uu.nl

A particularly relevant copper-catalyzed reaction is the thiolysis of epoxides. Copper complexes can act as Lewis acids to activate the epoxide ring, making it more susceptible to nucleophilic attack by the thiophenol. This approach can be rendered asymmetric by using chiral ligands in conjunction with the copper catalyst, providing a direct route to enantiomerically enriched 2-((3-chlorophenyl)thio)ethan-1-ol.

Catalyst SystemReactantsProductYield (%)Reference
CuI (ligand-free)Aryl Iodide, ThiophenolDiaryl ThioetherGood to Excellent uu.nl
Copper(II) acetateThiophenols, Cyclopropylboronic acidAryl cyclopropyl (B3062369) sulfidesModerate to Excellent nih.gov

Organocatalysis has emerged as a valuable alternative to metal-based catalysis, offering mild reaction conditions and avoiding the use of potentially toxic metals. For the synthesis of 2-((3-chlorophenyl)thio)ethan-1-ol, organocatalytic approaches to asymmetric ring-opening of epoxides are highly relevant.

Chiral Brønsted acids, such as chiral phosphoric acids, and hydrogen-bond donors like thioureas have been shown to effectively catalyze the enantioselective addition of thiols to meso-epoxides. mdpi.com The catalyst activates the epoxide by forming hydrogen bonds, which polarizes the C-O bonds and facilitates the nucleophilic attack by the thiol. This dual activation of both the electrophile (epoxide) and the nucleophile (thiol) by the organocatalyst can lead to high levels of stereocontrol.

The use of bifunctional organocatalysts, which possess both a Brønsted acidic and a Brønsted basic site, can further enhance the efficiency and selectivity of the reaction. The basic site can deprotonate the thiophenol to generate a more potent nucleophile, while the acidic site activates the epoxide.

Organocatalyst TypeReactionKey FeaturesPotential OutcomeReference
Chiral Phosphoric AcidsAsymmetric Ring-Opening of Epoxides with ThiolsBrønsted acid catalysis, hydrogen bonding activationHigh enantioselectivity mdpi.com
Thiourea (B124793) DerivativesAsymmetric Double Michael AdditionHydrogen bond donation to activate electrophileGood diastereoselectivity and enantioselectivity scienceopen.com
Photocatalytic and Electrocatalytic Approaches

Modern synthetic chemistry has increasingly embraced photoredox and electrocatalytic methods to forge carbon-sulfur bonds under mild conditions, minimizing the need for high temperatures and stoichiometric reagents.

Photocatalytic Synthesis: Visible-light photocatalysis offers a powerful tool for the synthesis of aryl thioethers. One prominent strategy involves the coupling of aryl halides and thiols using semiconductor-based photocatalysts. For instance, a Pd/ZnIn₂S₄ nanocomposite has been shown to be an effective bifunctional catalyst for coupling thiophenols with aryl halides (both bromides and iodides). In the context of 3-Chlorophenylthioethanol, this would involve the reaction of 3-chlorothiophenol with 2-bromoethanol under visible light irradiation. The mechanism is believed to involve the light-induced generation of thiyl radicals, which participate in a cross-coupling cycle.

Thiol-free photocatalytic approaches have also been developed, addressing the issue of handling volatile and malodorous thiols. An organocatalytic method utilizes an indole (B1671886) thiolate catalyst that, upon excitation with 405 nm light, becomes strongly reducing. This excited catalyst can activate otherwise unreactive aryl chlorides, such as 1,3-dichlorobenzene (B1664543). The resulting aryl radical is trapped by tetramethylthiourea (B1220291), which serves as the sulfur source. Subsequent reaction with an alcohol, like ethanol (B145695), leads to the formation of the aryl alkyl thioether. This strategy represents a significant advancement in green chemistry for C-S bond formation.

Electrocatalytic Synthesis: Electrochemical methods provide another avenue for activating substrates and promoting C-S bond formation. While specific protocols for this compound are not extensively documented, general electrochemical methods for thioether synthesis are applicable. These methods often involve the anodic oxidation of a thiol to a thiyl radical or the cathodic reduction of an aryl halide to an aryl radical, followed by a coupling event. An electrochemical approach could be envisioned where 3-chlorothiophenol is oxidized at an anode to its corresponding thiyl radical, which then reacts with an electron-rich alkene precursor to the ethanol side chain. Alternatively, direct functionalization of C(sp³)-H bonds adjacent to heteroatoms with thiols can be achieved electrochemically, suggesting a potential route from a precursor like tetrahydrofuran (B95107) and 3-chlorothiophenol.

MethodReactantsCatalyst/MediatorConditionsKey Feature
Photocatalytic Coupling3-Chlorothiophenol, 2-BromoethanolPd/ZnIn₂S₄Visible Light, Room Temp.Utilizes heterogeneous photocatalyst.
Photocatalytic Thiol-Free1,3-Dichlorobenzene, Ethanol, TetramethylthioureaIndole Thiolate Organocatalyst405 nm Light, Room Temp.Avoids use of volatile thiols.
Photoredox/Nickel Dual Catalysis1-Bromo-3-chlorobenzene (B44181), 2-Mercaptoethanol (B42355)Ir-photocatalyst / Ni-catalystVisible Light, Room Temp.Base-free, tolerates protic groups.
Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis have been pivotal in developing efficient syntheses of aryl thioethers, including this compound. These methods offer advantages in terms of catalyst recovery, reaction efficiency, and selectivity.

Heterogeneous Catalysis: Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and potential for recyclability. Solid acid catalysts, such as the perfluorinated sulfonic acid polymer Nafion®, can be used for the dehydrative thioetherification of alcohols and thiols. This metal-free approach could synthesize this compound by reacting 1-(3-chlorophenyl)ethanol (B1582347) with 2-mercaptoethanol or, more directly, 3-chlorothiophenol with ethylene glycol, where water is the only byproduct. The use of a recyclable superacid catalyst like Nafion® enhances the green credentials of the synthesis. As mentioned previously, the Pd/ZnIn₂S₄ nanocomposite used in photocatalysis is also an example of a heterogeneous system.

Homogeneous Catalysis: Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a cornerstone of C-S bond formation. Traditional Ullmann and Buchwald-Hartwig type couplings, utilizing copper and palladium catalysts respectively, are classic examples. The synthesis of this compound from an aryl halide like 1-bromo-3-chlorobenzene and 2-mercaptoethanol is efficiently achieved using a palladium catalyst with appropriate phosphine-based ligands.

Copper-catalyzed systems are often more economical. Studies on the mechanism of copper-catalyzed thioetherification have shown the involvement of copper(I) thiolate complexes. These homogeneous systems can be rendered more efficient through the use of specific ligands. Metal-free homogeneous catalysis is also a growing field; for example, triflic acid can be used as a homogeneous catalyst for the dehydrative coupling of thiols and alcohols.

Catalyst TypeCatalyst ExampleReactants for this compoundKey Advantage
HeterogeneousNafion® Solid Acid3-Chlorothiophenol, Ethylene GlycolCatalyst is recyclable, metal-free.
HeterogeneousPd/ZnIn₂S₄3-Chlorothiophenol, 2-BromoethanolLight-activated, solid catalyst.
HomogeneousPd(OAc)₂ / Xantphos1-Bromo-3-chlorobenzene, 2-MercaptoethanolHigh efficiency and functional group tolerance.
HomogeneousCuI / Phenanthroline1-Iodo-3-chlorobenzene, 2-MercaptoethanolEconomical metal catalyst.
HomogeneousTriflic Acid1-(3-chlorophenyl)ethanol, 2-MercaptoethanolMetal-free dehydrative coupling.

Thiol-Free and Green Synthetic Protocols

In response to the environmental and practical drawbacks of using volatile and malodorous thiols, significant research has focused on developing thiol-free synthetic routes. These methods often employ alternative, stable, and odorless sulfur sources.

Thiol-Free Reagents: A variety of thiol surrogates have been successfully employed in aryl thioether synthesis.

Xanthates: Potassium O-ethyl xanthate (EtOCS₂K) can serve as an odorless and stable thiol surrogate. It reacts with aryl halides in a transition-metal-free nucleophilic substitution to generate aryl ethyl thioethers, providing a template for synthesizing this compound by using a modified xanthate.

Sulfonyl Chlorides: Readily available sulfonyl chlorides can be reduced in situ to generate the necessary sulfur nucleophile. Phosphine-mediated deoxygenation of a sulfonyl chloride can be trapped by an alcohol to form the C-S bond, offering a one-pot synthesis of thioethers from stable precursors.

Thioamides and Thiourea: Thioacetamide has been used as a sulfur source in copper-catalyzed cross-coupling with aryl halides. The reaction proceeds through in situ hydrolysis to a thiol intermediate, which then couples with the aryl halide.

Elemental Sulfur: In some protocols, elemental sulfur (S₈) can be used in the presence of a reducing agent and a base to form the active sulfur nucleophile for reaction with aryl halides.

Green Synthetic Protocols: The principles of green chemistry are increasingly being integrated into synthetic design. For this compound, this includes:

Aqueous Media: Performing C-S bond formation in water as a solvent minimizes the use of volatile organic compounds (VOCs). Water has been shown to promote certain C-S bond formation reactions, sometimes via intermolecular hydrogen bonding.

Photocatalysis: As discussed, using visible light as an energy source allows reactions to proceed at ambient temperature, reducing energy consumption.

Solvent-Free Reactions: Eliminating the solvent entirely, often in conjunction with microwave irradiation, leads to cleaner reactions, shorter reaction times, and higher atom economy.

Thiol-Free Sulfur SourceReaction TypePrecursors for this compoundAdvantage
XanthatesNucleophilic Substitution1-Bromo-3-chlorobenzene, Custom XanthateOdorless, stable solid reagent.
Sulfonyl ChloridesReductive Coupling3-Chlorobenzenesulfonyl chloride, Ethanol derivativeUtilizes common, stable reagents.
ThioacetamideCu-catalyzed Coupling1-Iodo-3-chlorobenzeneIn situ generation of thiol.
TetramethylthioureaPhotocatalytic Coupling1,3-Dichlorobenzene, EthanolOrganocatalytic, mild conditions.

Multi-Component and Cascade Reaction Sequences

To enhance synthetic efficiency and build molecular complexity rapidly, chemists have developed multi-component reactions (MCRs) and cascade (or domino) reactions. These strategies combine several bond-forming events into a single operation without isolating intermediates.

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single pot to form a product that contains portions of all reactants. While a specific MCR for this compound is not established, the principles can be applied. For example, sulfur-mediated MCRs are used to synthesize thioamides and other sulfur heterocycles. A hypothetical MCR for a precursor could involve the reaction of a 3-chloro-aniline derivative, an aldehyde, an isocyanide, and a sulfur source to build a complex molecule that could be later converted to this compound. A recently developed multicomponent reaction forges a C-S bond at the meta-position of anilines using an amine, carbon disulfide, and an oxidizing agent, demonstrating the power of MCRs to install sulfur functionalities in a single step.

Cascade Reactions: A cascade reaction is a sequence where each subsequent step is triggered by the functionality formed in the previous one. Palladium-catalyzed cascade cyclizations are powerful tools for assembling polycyclic structures and can be adapted for intermolecular C-S bond formation. A potential cascade for synthesizing this compound could be designed starting from a dienallene precursor. A palladium-catalyzed oxidative cascade involving carbocyclization, carbonylation, and alkynylation demonstrates the formation of multiple C-C bonds in one pot. A similar strategy could be envisioned where a C-S bond formation is incorporated into the cascade, for example, by intramolecular trapping of a palladium intermediate by a tethered thiol group.

These advanced strategies, while complex to design, offer unparalleled efficiency in constructing molecules like this compound, significantly reducing step counts and waste generation compared to traditional linear syntheses.

Solvent-Free and Environmentally Conscious Synthesis

Eliminating organic solvents is a primary goal of green chemistry, as solvents constitute the majority of waste in chemical processes. Solvent-free synthesis, often accelerated by microwave irradiation, offers a clean, rapid, and efficient alternative.

Microwave-assisted solvent-free reactions are conducted by adsorbing the neat reactants onto a solid support, such as alumina (B75360) or montmorillonite (B579905) K10 clay, or simply by mixing the neat liquid/solid reactants. The mixture is then subjected to microwave irradiation, which provides rapid and uniform heating, often leading to dramatic reductions in reaction time and improved yields.

For the synthesis of this compound, a solvent-free approach could be applied to the classical nucleophilic substitution between the sodium salt of 3-chlorothiophenol and 2-chloroethanol. The solid reactants could be mixed and irradiated in a microwave reactor for a few minutes to afford the product, avoiding the need for hours of refluxing in a conventional solvent. This methodology is not only environmentally friendly but also highly efficient and amenable to high-throughput synthesis.

ReactionConditionsSupport/CatalystTimeAdvantage
3-Chlorothiophenol + 2-ChloroethanolMicrowave, NeatK₂CO₃ (base)5-15 minRapid, no solvent waste.
Aryl Halide + Thiol CouplingMicrowave, NeatCuI on Al₂O₃10-20 minHeterogeneous catalyst, solvent-free.

Synthetic Routes Utilizing Aryl Halides and Alcohols as Precursors

The use of readily available aryl halides and alcohols as starting materials remains one of the most fundamental and versatile approaches to synthesizing aryl alkyl thioethers. Modern advancements have refined these methods, making them milder and more efficient.

The most direct route involves the coupling of an aryl halide with a thiol-containing alcohol or an aryl thiol with a halo-alcohol. The reaction of 1-bromo-3-chlorobenzene with 2-mercaptoethanol is a prime example, typically achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling. While classic Ullmann conditions were often harsh, modern protocols use ligands that allow the reaction to proceed at lower temperatures.

A more advanced and greener approach is the direct, thiol-free synthesis from aryl chlorides and alcohols. An organophotocatalytic method has been developed that couples abundant aryl chlorides with alcohols using tetramethylthiourea as a sulfur transfer reagent. This allows for the conceptual synthesis of this compound directly from 1,3-dichlorobenzene and ethanol, with the sulfur atom being inserted during the reaction, completely avoiding the handling of thiols.

Another important strategy is the dehydrative coupling of alcohols and thiols. This can be catalyzed by homogeneous acids like triflic acid or heterogeneous solid acids, directly forming a C-S bond and releasing water as the sole byproduct. This method could be applied by reacting 3-chlorothiophenol with ethanol or a (3-chlorophenyl)methanol derivative with a sulfur source.

Role of Additives and Ligands in Enhancing Selectivity and Yield

In transition-metal-catalyzed reactions for C-S bond formation, the choice of ligands and additives is often critical for achieving high yields and selectivity.

Ligands: Ligands are organic molecules that coordinate to the metal center and modulate its electronic and steric properties. In palladium- and copper-catalyzed thioetherification, ligands play several key roles:

Stabilization: Ligands stabilize the metal catalyst, preventing its decomposition or precipitation as metal black.

Solubility: They enhance the solubility of the catalytic species in the reaction medium.

Reactivity: Ligands directly participate in the catalytic cycle, facilitating key steps like oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands (e.g., Xantphos, dppf) are highly effective in palladium-catalyzed C-S coupling by promoting the reductive elimination step that forms the final product. For copper-catalyzed reactions, nitrogen-based ligands like 1,10-phenanthroline (B135089) and diamine derivatives have proven effective.

Conversely, some modern protocols have been developed as "ligand-free," where the solvent (like DMSO) or another component of the reaction mixture may play a coordinating role, simplifying the reaction setup.

Additives: Additives are non-ligand components that improve the reaction outcome.

Bases: A base is almost always required in couplings involving thiols to deprotonate the thiol and form the more nucleophilic thiolate anion. Common bases include inorganic carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base can significantly impact the reaction rate and yield.

Phase-Transfer Catalysts: In heterogeneous reactions, additives like tetrabutylammonium (B224687) bromide (TBAB) can act as phase-transfer catalysts, shuttling reactants between phases to accelerate the reaction.

Other Additives: In some cases, specific additives can prevent side reactions or assist in catalyst turnover. For example, in certain photochemical reactions, a hydrogen atom abstractor can be added to facilitate the generation of the required radical species.

The careful optimization of ligands and additives is a crucial aspect of developing a robust and high-yielding synthesis for this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Chlorophenylthioethanol

Reactivity at the Hydroxyl Functional Group

The primary hydroxyl group in 3-Chlorophenylthioethanol is a key site for chemical modification. As a primary alcohol, it is relatively unhindered and participates in a variety of well-established reactions, including substitution, oxidation, and reduction processes.

Transformation to Ethers and Esters in Advanced Syntheses

The conversion of the hydroxyl group of this compound into ether and ester functionalities represents a fundamental class of transformations for creating more complex derivatives.

Etherification: The formation of ethers from this compound can be readily achieved through protocols such as the Williamson ether synthesis. wikipedia.orglscollege.ac.inchemistrytalk.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this process, the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming the ether linkage. Given that this compound is a primary alcohol, this reaction is expected to be efficient, as secondary and tertiary substrates are more prone to competing elimination reactions. lscollege.ac.in

Esterification: The synthesis of esters from this compound is commonly accomplished via Fischer esterification. chemistrytalk.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the alcohol with a carboxylic acid. byjus.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack by the alcohol's hydroxyl group. chemistrytalk.orgchemistrysteps.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed from the reaction mixture as it forms. byjus.comchemistrysteps.com

The following table illustrates the expected products from these transformations.

Reaction TypeReactantCatalyst/ConditionsExpected Product
EtherificationMethyl Iodide (CH₃I)1. NaH2. CH₃I1-Chloro-3-((2-methoxyethyl)thio)benzene
EsterificationAcetic Acid (CH₃COOH)H₂SO₄, Heat2-((3-Chlorophenyl)thio)ethyl acetate

Oxidation Reactions and Pathways

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. chemistrysteps.comlibretexts.orgwikipedia.org

Oxidation to Aldehydes: The selective oxidation to the aldehyde, 2-((3-chlorophenyl)thio)acetaldehyde, requires the use of mild oxidizing agents in anhydrous conditions to prevent over-oxidation to the carboxylic acid. chemistrysteps.comwikipedia.org Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin Periodinane (DMP) are effective for this transformation. libretexts.org These reagents convert primary alcohols to aldehydes efficiently without affecting other functional groups like the thioether or the aryl chloride.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. youtube.comlibretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like the Jones reagent (CrO₃ in aqueous sulfuric acid) are commonly used for this purpose. wikipedia.org The reaction proceeds through the intermediate aldehyde, which is then rapidly hydrated and further oxidized to form 2-((3-chlorophenyl)thio)acetic acid. wikipedia.org

Oxidation GoalReagent(s)Expected Product
AldehydePyridinium Chlorochromate (PCC)2-((3-Chlorophenyl)thio)acetaldehyde
Carboxylic AcidPotassium Permanganate (KMnO₄)2-((3-Chlorophenyl)thio)acetic acid

Deoxygenation and Reduction Processes

The complete removal of the hydroxyl group, known as deoxygenation, converts this compound into 1-chloro-3-(ethylthio)benzene. Direct reduction of alcohols to alkanes is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. chem-station.comlibretexts.org

Therefore, this transformation is typically achieved through a two-step process. chem-station.com The hydroxyl group is first converted into a good leaving group, often a tosylate ester, by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. chem-station.comlibretexts.org The resulting tosylate is then reduced by a strong hydride source, such as lithium aluminum hydride (LiAlH₄), which displaces the tosylate group to yield the alkane. libretexts.org

Another established method is the Barton-McCombie deoxygenation, which involves a free-radical mechanism. libretexts.org In this sequence, the alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator and a hydrogen atom donor like tributyltin hydride to achieve deoxygenation. libretexts.org More modern, catalytic methods for the direct deoxygenation of primary alcohols have also been developed, employing ruthenium or iridium catalysts in a redox-neutral process. acs.orgfao.org

Reactivity at the Thioether Linkage

The thioether bond in this compound offers another site for reactivity, primarily involving cleavage of the carbon-sulfur bonds.

C-S Bond Cleavage and Functionalization

The cleavage of the C-S bonds in thioethers is a synthetically useful transformation. In this compound, the C(sp³)–S bond between the sulfur atom and the ethyl group is the more likely site of cleavage under many conditions compared to the more robust C(aryl)–S bond.

Recent advancements have focused on metal-free methods for C(sp³)–S bond cleavage. For example, N-chlorosuccinimide (NCS) has been used to mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers, leading to the formation of aldehydes. While this compound is not an arylmethyl thioether, analogous reactivity might be anticipated.

The mechanism of C-S bond cleavage depends heavily on the reagents employed.

Metal-Free Cleavage: In reactions mediated by reagents like NCS, the proposed mechanism often involves the initial formation of a sulfonium-like intermediate. The sulfur atom of the thioether attacks the electrophilic chlorine of NCS. This is followed by the elimination or hydrolysis of the sulfur group, leading to a cleaved product. For arylmethyl thioethers, this process can generate a thionium (B1214772) intermediate, which is then hydrolyzed to an aldehyde.

Transition Metal-Mediated Cleavage: With transition metal catalysts, the mechanism typically involves the coordination of the metal to the sulfur atom. This is often followed by oxidative addition of the metal into the C–S bond, forming a metal-thiolate complex. Subsequent steps, such as reductive elimination, can then lead to the final functionalized products.

Cross-Coupling Reactions Involving Sulfur

While cross-coupling reactions are most commonly associated with carbon-carbon or carbon-heteroatom bond formation on an aromatic ring, the development of methods for C-S cross-coupling has gained significant attention. For thioethers like this compound, these reactions would typically involve the coupling of an organometallic reagent with a C-S bond. However, the C-S bond in aryl thioethers is generally stable. Instead, the focus of cross-coupling for this molecule typically lies with the C-Cl bond on the aromatic ring, which is more amenable to catalysis by transition metals like palladium.

Research into direct C-S cross-coupling involving the cleavage of the sulfur-aliphatic carbon bond in molecules like this compound is not widely reported. Such transformations are challenging due to the strength and relative inertness of the C-S bond. Catalytic systems that could activate this bond would likely require harsh conditions or highly specialized catalysts.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is significant as it dramatically alters the electronic and steric properties of the molecule, influencing its biological activity and synthetic utility. The oxidation proceeds in a stepwise manner, allowing for the selective formation of either the sulfoxide or the sulfone by careful choice of oxidant and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like hydrogen peroxide in acetic acid, sodium metaperiodate, or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts. nih.govorganic-chemistry.org The selective oxidation to the sulfoxide is achieved by controlling the stoichiometry of the oxidant and maintaining lower reaction temperatures to prevent over-oxidation.

Further oxidation to the sulfone requires stronger oxidizing agents or harsher reaction conditions. Reagents such as excess m-CPBA, potassium permanganate, or hydrogen peroxide with a suitable catalyst are effective for this transformation. organic-chemistry.org The resulting sulfone is a stable, crystalline solid with a significantly different electronic profile due to the strong electron-withdrawing nature of the sulfonyl group.

Below is a table summarizing typical conditions for the oxidation of aryl thioethers, which are applicable to this compound.

ProductReagentSolventTemperatureYield
3-ChlorophenylsulfinylethanolH₂O₂ (1 equiv.)Acetic AcidRoom Temp.High
3-Chlorophenylsulfonylethanolm-CPBA (>2 equiv.)DichloromethaneRoom Temp.High

Alkylation and Sulfonium (B1226848) Salt Formation

The lone pair of electrons on the sulfur atom of this compound allows it to act as a nucleophile, reacting with alkylating agents to form trialkylsulfonium salts. These salts are valuable intermediates in organic synthesis, often used in ylide formation for reactions such as the Corey-Chaykovsky epoxidation.

The alkylation is typically achieved by treating the thioether with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic alkylating agents like alkyl triflates. The reaction proceeds via an Sₙ2 mechanism, where the sulfur atom displaces the leaving group on the alkylating agent.

The resulting sulfonium salt is a positively charged species with a non-coordinating counter-anion. The stability and reactivity of the sulfonium salt depend on the nature of the alkyl groups attached to the sulfur.

Alkylating AgentSolventProduct
Methyl IodideAcetonitrileS-(2-hydroxyethyl)-S-(3-chlorophenyl)-S-methylsulfonium iodide
Ethyl BromideAcetoneS-(2-hydroxyethyl)-S-(3-chlorophenyl)-S-ethylsulfonium bromide

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group of this compound is a site for reactions typical of aryl halides, including nucleophilic aromatic substitution and metal-mediated cross-coupling reactions. The presence of the thioethanol substituent can influence the regioselectivity and reactivity of these transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) on the chlorophenyl ring of this compound, where a nucleophile displaces the chloride, is generally challenging. libretexts.org The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. researchgate.net In this compound, the thioether group is a weak deactivator, and there are no other strongly activating groups on the ring.

Therefore, SₙAr reactions with common nucleophiles like amines or alkoxides would require harsh conditions, such as high temperatures and pressures, and may result in low yields. beilstein-journals.org Alternative pathways, such as those involving benzyne (B1209423) intermediates generated under very strong basic conditions (e.g., sodium amide), could potentially lead to substitution, but may also result in a mixture of regioisomers.

Metal-Mediated Cross-Coupling at the Aromatic Ring

The carbon-chlorine bond on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example, where an organoboron reagent is coupled with the aryl halide in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu

For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biphenyl (B1667301) derivative. The efficiency of this reaction depends on the choice of palladium catalyst, ligands, base, and solvent system. Modern catalytic systems with bulky, electron-rich phosphine (B1218219) ligands have shown high efficacy in coupling less reactive aryl chlorides.

Other important cross-coupling reactions applicable to this compound include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Buchwald-Hartwig amination (coupling with an amine), and the Stille coupling (coupling with an organotin reagent).

The table below provides a hypothetical overview of potential cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/LigandProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhosBiphenyl derivative
HeckAlkenePd(OAc)₂ / PPh₃Styrene derivative
Buchwald-HartwigAminePd₂(dba)₃ / BINAPN-Aryl amine derivative

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. mdpi.com

In this compound, both the thioether and the hydroxyl group (or its corresponding alkoxide) could potentially act as DMGs. The heteroatom (sulfur or oxygen) coordinates to the lithium cation of the organolithium base, directing deprotonation to the adjacent ortho position. uwindsor.ca The relative directing ability of these groups and the presence of the chlorine atom would influence the outcome of the reaction. The thioether group is generally a moderate DMG. The hydroxyl group, upon deprotonation to the alkoxide, can also direct metalation.

Competition between different directing groups and potential sites of lithiation (ortho to the thioether vs. ortho to the chlorine) would need to be considered. For aryl chlorides, direct lithiation ortho to the chlorine can occur, but halogen-lithium exchange is also a competing pathway, especially with stronger organolithium bases like t-butyllithium. uwindsor.ca Careful selection of the base and reaction conditions would be crucial to achieve selective ortho-functionalization.

Investigations into Reaction Mechanisms of this compound

The reactivity of this compound is governed by the interplay of its three key functional components: the aromatic ring substituted with an electron-withdrawing chlorine atom, the flexible thioether linkage, and the terminal primary alcohol. Mechanistic investigations into its reactions reveal a diverse landscape of potential pathways, including radical processes, single-electron transfers, and classic polar reactions. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic applications.

Radical-Mediated Pathways

Radical reactions involving organosulfur compounds are of significant interest due to their utility in forming carbon-sulfur and carbon-carbon bonds. For this compound, radical pathways can be initiated at several sites. The sulfur-hydrogen bond in parent thiols is relatively weak, making thiyl radical (RS•) formation accessible. nih.gov Although this compound is a thioether, analogous radical generation is plausible.

Key Radical Processes:

Thiyl Radical Generation: Homolytic cleavage of the C-S bond or S-H bond (in a parent thiol) can be initiated by photolysis, radiolysis, or single-electron oxidants. nih.gov These thiyl radicals are versatile intermediates that readily add to unsaturated systems like alkenes and alkynes. nih.gov

Hydrogen Atom Abstraction: Radicals can abstract a hydrogen atom from the carbon backbone. Computational studies on similar molecules have investigated the kinetics of hydrogen abstraction by hydroxyl radicals (•OH), showing that the presence of electron-withdrawing groups can influence the reactivity of adjacent C-H bonds. nih.gov

Radical Cyclization and Rearrangement: In appropriately structured molecules, thiyl radicals can initiate cascade cyclizations. nih.gov More relevant to this compound is the potential for fragmentation. For instance, radical generation alpha to a thioacetal has been shown to lead to homolytic β-fragmentation, yielding an enolate and a thiyl radical, which can then undergo further reactions like thiol-ene additions. mdpi.com

Thiyl radical-mediated reactions are foundational in various synthetic transformations, and their efficiency has made them a less toxic alternative to traditional organotin-based radical methods. nih.gov

Single-Electron Transfer Processes

Single-electron transfer (SET) is a fundamental step in many photoredox and transition-metal-catalyzed reactions, providing a pathway to generate radical ions. rsc.org For this compound, both the thioether and the chlorinated aryl ring can participate in SET events.

Oxidative SET: The sulfur atom's lone pairs make it susceptible to oxidation. Interaction with a suitable transition metal, such as Cu(II), can induce a single-electron transfer from the sulfur atom to the metal. Studies using X-ray absorption fine structure (EXAFS) analysis have provided direct evidence for SET between CuX₂ and thiophenol, resulting in a Cu(I) species and a thiyl radical. nih.gov This process is key in reactions like the Markovnikov-type hydrothiolation of styrenes. nih.gov

Reductive SET: The 3-chlorophenyl group can accept an electron to form a radical anion. This process can be initiated by potent photocatalysts under visible light irradiation. rsc.org The resulting radical anion can then fragment, cleaving the carbon-chlorine bond to generate an aryl radical. This aryl radical is a highly reactive intermediate capable of participating in C-C or C-P bond-forming reactions. rsc.org

The development of advanced photocatalytic systems, including those leveraging plasmon resonances on modified gold nanoparticles, continues to expand the scope of SET-initiated transformations, enabling the activation of even very strong chemical bonds. diva-portal.org

Nucleophilic Substitution Mechanisms

The structure of this compound allows it to participate in nucleophilic substitution reactions in two primary ways: either at the electrophilic carbon bearing the hydroxyl group or by utilizing the sulfur atom as a nucleophile.

The hydroxyl group is a poor leaving group (OH⁻) and must first be activated. This can be achieved under various conditions:

Acid Catalysis (Sₙ1 and Sₙ2): In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion, creating a good leaving group (H₂O). libretexts.org For a primary alcohol like this compound, the subsequent substitution by a halide ion typically proceeds through an Sₙ2 mechanism, involving a backside attack on the primary carbon. libretexts.org

Reaction with Thionyl Chloride (SOCl₂): This reagent converts the alcohol into an alkyl chlorosulfite, which is an excellent leaving group. The subsequent substitution can occur via different mechanisms depending on the conditions.

Sₙ2 Mechanism: In the presence of a base like pyridine, the freed chloride ion acts as a nucleophile, attacking the carbon in a classic Sₙ2 fashion, leading to inversion of stereochemistry. masterorganicchemistry.com

Sₙi Mechanism: In the absence of a base, the substitution can proceed with retention of configuration through an "internal return" mechanism where the chlorine is delivered from the chlorosulfite leaving group itself. masterorganicchemistry.com

The sulfur atom in this compound, with its available lone pairs, can also act as a potent nucleophile. This is most evident in one of the primary synthetic routes to β-hydroxy sulfides: the ring-opening of epoxides by thiols or thiolates. beilstein-journals.orgnih.gov This reaction is a classic example of an Sₙ2 attack where the sulfur nucleophile opens the strained epoxide ring. nih.gov

Table 1: Comparison of Potential Nucleophilic Substitution Mechanisms at the Alcohol Carbon
MechanismKey IntermediateStereochemistryKineticsTypical Conditions for this compound
Sₙ2Pentacoordinate Transition StateInversionSecond Order: rate = k[Substrate][Nu]Reaction with SOCl₂/pyridine or PBr₃
Sₙ1Carbocation (Primary - Unlikely)RacemizationFirst Order: rate = k[Substrate]Not favored for primary alcohols
SₙiIntimate Ion PairRetentionFirst Order: rate = k[Substrate]Reaction with SOCl₂ in a non-polar solvent

Electrophilic Activation and Rearrangements

Electrophilic activation is a cornerstone of many reactions that form β-hydroxy sulfides. In these pathways, an electrophile activates a molecule, rendering it susceptible to nucleophilic attack.

Activation of Alkenes: The synthesis of β-hydroxy sulfides can be achieved via the 1,2-hydroxysulfenylation of alkenes. In this process, an electrophilic sulfur species (ArS⁺) is generated, which is attacked by the nucleophilic alkene. This typically proceeds through a cyclic sulfonium ion intermediate. nih.gov Subsequent regioselective ring-opening of this intermediate by water or another nucleophile yields the β-hydroxy sulfide (B99878) product. nih.gov

Activation of Epoxides: The ring-opening of epoxides with thiols can be catalyzed by Lewis or Brønsted acids. The acid activates the epoxide by coordinating to the oxygen atom, making the ring carbons more electrophilic and susceptible to attack by the sulfur nucleophile. nih.gov

Activation by Electrophiles: The thioether sulfur itself can be targeted by strong electrophiles. For example, electrophilic alkylating agents can react with sulfides. In related systems like polysulfides, strong electrophiles have been shown to greatly enhance hydrolysis and cleavage of S-S bonds. nih.gov A similar activation of the C-S bond in this compound by a potent electrophile could potentially lead to cleavage or rearrangement pathways.

Computational Elucidation of Reaction Pathways

Modern computational chemistry provides powerful tools for investigating complex reaction mechanisms, offering insights that are often difficult to obtain through experiments alone. escholarship.org For this compound, computational methods like Density Functional Theory (DFT) can be employed to model and compare the various potential reaction pathways. chemrxiv.orgescholarship.org

Applications of Computational Chemistry:

Mapping Potential Energy Surfaces: Calculations can map the entire energy landscape of a reaction, identifying transition states and intermediates for competing mechanisms (e.g., radical vs. polar). escholarship.org

Calculating Activation Energies: By determining the energy barriers for different pathways, computational models can predict which reaction is kinetically favored under specific conditions. For example, one could compare the activation energy for an Sₙ2 substitution at the alcohol versus a radical-initiated process.

Elucidating Selectivity: DFT studies can explain the origins of regio- and chemoselectivity in complex reactions. For instance, in the ring-opening of an unsymmetrical epoxide by the 3-chlorothiophenolate nucleophile, calculations could predict which carbon is preferentially attacked and why. chemrxiv.org

Simulating Reaction Dynamics: For very fast reactions or those involving intermediates with short lifetimes, ab initio molecular dynamics (AIMD) simulations can trace the trajectory of molecules after passing through a transition state, revealing dynamic effects that control the final product distribution. escholarship.org

Table 2: Computationally Tractable Parameters for Mechanistic Investigation
ParameterComputational MethodMechanistic Insight Provided
Transition State (TS) Geometry & EnergyDFT (e.g., B3LYP)Identifies the kinetic barrier and structural features of the rate-limiting step.
Reaction Enthalpy (ΔH)DFT, Coupled-Cluster MethodsDetermines the thermodynamic favorability (exothermic/endothermic) of a pathway.
Bond Dissociation Energy (BDE)DFTPredicts the likelihood of homolytic bond cleavage for radical initiation.
Atomic Charges / Spin DensitiesMulliken, NBO AnalysisIdentifies nucleophilic/electrophilic centers and localization of unpaired electrons in radical species.
Reaction DynamicsAIMDReveals post-transition state bifurcations and dynamic effects influencing product ratios. escholarship.org

By integrating these computational approaches, a comprehensive, atom-level understanding of the reactivity of this compound can be achieved, guiding future synthetic efforts. osu.edu

Applications of 3 Chlorophenylthioethanol in Complex Organic Synthesis

Theoretical and Computational Chemistry Studies of 3 Chlorophenylthioethanol

Electronic Structure and Bonding Analysis

A molecule's electronic structure—the distribution of its electrons and the nature of its chemical bonds—is fundamental to its reactivity and physical properties. Computational analysis allows for a detailed investigation of these characteristics for 3-Chlorophenylthioethanol.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. By focusing on the electron density, DFT calculations can accurately predict the ground-state energy, electronic distribution, and other key molecular properties of this compound. nih.govnih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich sulfur atom and the π-system of the phenyl ring, marking these as the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the aromatic ring, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative electrostatic potential (electron-rich) around the electronegative chlorine and oxygen atoms, as well as the π-cloud of the phenyl ring. A region of positive potential (electron-poor) would be expected around the hydroxyl hydrogen, identifying it as a potential hydrogen bond donor.

Interactive Data Table: Representative DFT-Calculated Electronic Properties of this compound

PropertyRepresentative Calculated ValueSignificance
HOMO Energy-6.8 eVIndicates the molecule's electron-donating ability.
LUMO Energy-0.9 eVIndicates the molecule's electron-accepting ability.
HOMO-LUMO Gap5.9 eVA larger gap suggests higher chemical stability and lower reactivity.
Dipole Moment2.2 DebyeQuantifies the overall polarity of the molecule, influencing intermolecular forces.

While DFT is a workhorse in computational chemistry, other methods provide complementary information. researchgate.netlibretexts.orgscribd.com

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. libretexts.org Though computationally intensive, they can provide highly accurate results, often used to benchmark the accuracy of other methods like DFT. researchgate.netlibretexts.org

Semi-Empirical Methods: Methods like AM1 and PM3 incorporate empirical parameters to simplify calculations, making them significantly faster. core.ac.ukststephens.net.in This speed allows for the rapid exploration of large molecules or for preliminary conformational searches of this compound before employing more rigorous and computationally expensive methods for refinement. researchgate.netscribd.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is flexible due to rotation around its single bonds. Conformational analysis explores the different spatial arrangements (conformers) and their relative energies. libretexts.org

The potential energy surface of this compound can be mapped by calculating the energy associated with the systematic rotation of key dihedral angles, such as those around the C-S and C-C bonds of the side chain. This analysis reveals the energy barriers that hinder free rotation and identifies the most stable, low-energy conformations. libretexts.orglumenlearning.com For this compound, the preferred conformations would be those that minimize steric repulsion between the bulky chlorophenyl group and the hydroxyl-terminated side chain, which are typically staggered arrangements. libretexts.org

In a condensed phase, molecules of this compound interact with one another. Computational models can predict the types and strengths of these interactions, which govern the substance's bulk properties.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen and sulfur atoms can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers and larger molecular aggregates.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, contributing to molecular association.

Prediction of Spectroscopic Properties (for mechanistic or structural verification in research)

Computational methods can predict the spectroscopic properties of this compound with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and their corresponding intensities. This allows for the precise assignment of absorption bands in an experimental IR spectrum to specific molecular motions, such as the O-H stretch, aromatic C-H stretches, and C-S stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated to aid in the assignment of signals in experimental NMR spectra, which is a cornerstone of structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths. researchgate.net For this compound, these calculations would likely show π → π* transitions associated with the chlorophenyl chromophore.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureCorresponding Molecular Vibration/Transition
IR Spectroscopy~3400 cm⁻¹ (broad)O-H stretching vibration
IR Spectroscopy~3100-3000 cm⁻¹Aromatic C-H stretching vibrations
IR Spectroscopy~700-650 cm⁻¹C-S stretching vibration
¹H NMR Spectroscopy~7.2-7.4 ppmAromatic protons
¹H NMR Spectroscopy~3.7 ppm (triplet)Methylene protons adjacent to oxygen (-CH₂-OH)
¹H NMR Spectroscopy~3.0 ppm (triplet)Methylene protons adjacent to sulfur (-S-CH₂-)
¹³C NMR Spectroscopy~125-138 ppmAromatic carbons
UV-Vis Spectroscopy~260 nmπ → π* electronic transition of the aromatic ring

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy is a key technique for identifying molecular structures and functional groups. Theoretical calculations, particularly using Density Functional Theory (DFT), allow for the prediction and detailed assignment of infrared (IR) and Raman spectra. cardiff.ac.uk For this compound, geometry optimization and frequency calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d) or higher. researchgate.netccu.edu.twinpressco.com This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. ccu.edu.tw

The calculations yield a set of harmonic vibrational frequencies corresponding to specific normal modes of the molecule. Each mode can be visualized to understand the atomic motions involved, such as stretching, bending, and torsional vibrations. Theoretical spectra are generated by applying a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. researchgate.net The calculated wavenumbers and their corresponding assignments provide a detailed vibrational fingerprint of the molecule. For instance, characteristic vibrations include O-H stretching of the alcohol group, C-Cl stretching, C-S stretching of the thioether linkage, and various aromatic C-H and C=C vibrations of the phenyl ring. nih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

NMR spectroscopy is an indispensable tool for structure elucidation. The in silico prediction of ¹H and ¹³C chemical shifts has become a standard procedure to aid in the assignment of experimental spectra. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. imist.mamdpi.com This method, typically used in conjunction with DFT functionals like B3LYP, WC04, or mPW1PW91 and appropriate basis sets (e.g., 6-311+G(2d,p)), can provide chemical shift predictions with high accuracy. dntb.gov.ua

For this compound, the process involves first optimizing the molecular geometry and then performing a GIAO calculation on the resulting structure. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. wisc.edu Predicted shifts for the aromatic protons and carbons are particularly sensitive to the electronic effects of the chloro and thioether substituents. The accuracy of these predictions is often sufficient to distinguish between isomers or to confirm a proposed structure. nih.govacs.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method is widely used to calculate the vertical excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) and intensities of peaks in a UV-Vis spectrum. nih.gov Functionals such as B3LYP, CAM-B3LYP, and PBE0 are commonly employed for these calculations. arxiv.org

The calculations can predict the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions. For this compound, the transitions would primarily involve the π-system of the chlorophenyl ring and the non-bonding orbitals of the sulfur and oxygen atoms. desy.deaip.orgacs.org The predicted spectrum provides insight into how the chromophore is affected by its substituents. Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the simulation of fluorescence spectra by calculating the emission energy from the relaxed excited state back to the ground state. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this involves modeling potential reaction pathways, such as oxidation of the sulfur atom or nucleophilic substitution at the carbon bearing the chlorine atom. DFT calculations are used to map the potential energy surface of a reaction, locating the equilibrium geometries of reactants, products, and, crucially, the transition states (TS) that connect them. nih.gov

A transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the geometry of the activated complex. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. By identifying the reactants, transition states, and products, the complete reaction pathway can be elucidated.

Calculation of Activation Energies and Reaction Rates

Once a transition state has been located and verified, the activation energy (Ea) for the reaction can be calculated as the energy difference between the transition state and the reactants. This is a critical parameter that governs the rate of the reaction. More sophisticated models can be used to calculate reaction rate constants (k) using theories such as Transition State Theory (TST).

The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy and temperature. The pre-exponential factor (A) and the activation energy (Ea) can be derived from computational data. For more accurate rate constant calculations, especially for reactions involving tunneling, methods like Canonical Variational Transition-State (CVT) theory with Small Curvature Tunneling (SCT) corrections can be applied.

Table 4: Hypothetical Calculated Kinetic Parameters for a Reaction of this compound

Solvent Effects on Reaction Dynamics

Reactions are most often carried out in solution, and the solvent can have a profound effect on reaction rates and mechanisms. ucsb.edu Computational models can account for these effects, typically through implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. researchgate.netwikipedia.orgrsc.org This approach is computationally efficient and often captures the bulk electrostatic effects of the solvent well. wikipedia.org

By performing geometry optimizations and energy calculations with a continuum model, it is possible to determine how the solvent stabilizes or destabilizes reactants, products, and transition states. ucsb.edu For reactions involving charge separation in the transition state, polar solvents are expected to lower the activation energy and accelerate the reaction rate. acs.orgacs.org These models allow for a quantitative prediction of the solvent's impact on the reaction dynamics. colab.ws More complex explicit models, where individual solvent molecules are included in the calculation, can be used to study specific solute-solvent interactions like hydrogen bonding. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. nih.govuludag.edu.tr These models are used to predict the properties of new or untested compounds, saving time and experimental resources. For this compound, QSPR models can be developed to predict various physicochemical properties such as boiling point, vapor pressure, and water solubility. nih.govresearchgate.net

The process involves generating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. A statistical method, most commonly Multiple Linear Regression (MLR), is then used to create a mathematical equation that links a selection of these descriptors to the property of interest. The quality of the QSPR model is assessed by its statistical significance and its predictive power, which is often evaluated using cross-validation techniques. nih.gov

Table 5: Example of a QSPR Model for Boiling Point (BP) of Halogenated Aromatic Compounds

Advanced Spectroscopic and Chromatographic Methods for Researching 3 Chlorophenylthioethanol

High-Resolution Mass Spectrometry for Structural Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) serves as a cornerstone technique in the analysis of novel compounds such as 3-Chlorophenylthioethanol. Its capability to provide highly accurate mass measurements allows for the determination of elemental compositions and the confirmation of molecular formulas. This precision is critical in distinguishing between isomers and identifying unknown metabolites or degradation products.

In mechanistic studies, HRMS can be employed to track the formation of intermediates and final products in chemical reactions. By analyzing the mass-to-charge ratio of ions with high resolution, researchers can gain insights into reaction pathways and kinetics. For instance, in the study of new psychoactive substances, HRMS operated in data-independent acquisition (DIA) modes enables the collection of extensive data, allowing for retrospective analysis as new information becomes available. nih.gov This approach is equally valuable in studying the reaction mechanisms involving this compound, where transient species can be identified and characterized.

Key Applications of HRMS in this compound Research:

Accurate Mass Measurement: Determination of the precise molecular weight to confirm the elemental composition.

Structural Isomer Differentiation: Distinguishing between compounds with the same molecular formula but different structural arrangements.

Impurity Profiling: Identification and quantification of trace-level impurities.

Reaction Monitoring: Tracking the progress of synthesis or degradation pathways by identifying intermediates and byproducts.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound. nih.gov It is particularly useful for understanding reaction mechanisms by observing changes in the chemical environment of atomic nuclei in real-time. nih.gov

Solid-State NMR for Conformational Studies

Solid-State NMR (SSNMR) is a specialized technique used to study molecules in the solid phase, providing valuable information about their conformation, polymorphism, and intermolecular interactions. nih.govpurdue.edu For a molecule like this compound, SSNMR can reveal how the molecule packs in a crystal lattice and what its preferred three-dimensional shape is in the solid state.

By combining SSNMR with molecular modeling and electronic structure calculations, it is possible to determine aspects of molecular structure with high accuracy. nih.govpurdue.edu Chemical shift and dipolar coupling information obtained from SSNMR experiments can vary noticeably between different polymorphic forms and can be used to quantitatively determine structural features. nih.govpurdue.edu This is particularly relevant for understanding the physical properties of the solid material. Advanced SSNMR techniques can provide constraints on the backbone conformation of molecules, which is critical for understanding their biological activity or material properties. nih.govmit.edu

Chromatographic Method Development for Purity and Reaction Monitoring in Research

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound, as well as for monitoring the progress of its synthesis and detecting impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds. nih.gov For this compound, developing a robust HPLC method is crucial for routine quality control and research applications.

A typical HPLC method development for this compound would involve optimizing several parameters to achieve good separation and peak shape.

Interactive Data Table: Typical HPLC Method Parameters for Analysis of Aromatic Thioethers

ParameterTypical SettingPurpose
Column C18 reversed-phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase Gradient of Acetonitrile and Water or Methanol and a buffer (e.g., phosphate (B84403) buffer)Allows for the separation of compounds with a range of polarities. scholarsresearchlibrary.comnih.gov
Flow Rate 1.0 mL/minuteA standard flow rate that provides a good balance between analysis time and separation efficiency. scholarsresearchlibrary.com
Detection UV detector at a specific wavelength (e.g., 254 nm)A common and sensitive method for detecting aromatic compounds. scholarsresearchlibrary.com
Injection Volume 10-20 µLA typical volume for analytical HPLC.
Column Temperature 25-40 °CTo ensure reproducible retention times.

Method validation would then be performed to ensure the method is accurate, precise, linear, and sensitive for its intended purpose. scholarsresearchlibrary.comptfarm.pl This process is essential for ensuring the reliability of the analytical data. core.ac.uk

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. For the analysis of this compound, GC can be used for purity assessment and to quantify volatile impurities.

The choice of column is critical in GC method development. A dual-column/dual-detector approach, using columns of different polarities, can provide enhanced separation and confirmation of compound identity. epa.govepa.gov For compounds like chlorophenols, which are structurally related to this compound, GC is a standard analytical method. nih.gov In some cases, derivatization of the analyte may be necessary to improve its volatility and thermal stability for GC analysis. epa.gov

Interactive Data Table: Potential GC Method Parameters for this compound Analysis

ParameterPotential SettingRationale
Column Fused-silica capillary column (e.g., DB-5 or equivalent)Provides high resolution and is suitable for a wide range of compounds.
Injector Temperature 250 °CTo ensure rapid and complete volatilization of the sample.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a universal detector for organic compounds, while MS provides structural information for identification.
Carrier Gas Helium or HydrogenCommon carrier gases providing good efficiency.
Oven Temperature Program A temperature gradient (e.g., starting at 100 °C and ramping to 280 °C)To separate compounds with different boiling points.

For trace analysis, techniques such as stir bar sorptive extraction (SBSE) followed by thermal desorption-GC-MS can be employed to preconcentrate the analyte and achieve very low detection limits. nih.gov The development of GC methods for thioethers and related sulfur compounds often requires careful optimization to achieve good peak shapes and prevent interactions with the analytical system. google.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are crucial for the identification and quantification of this compound and its related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. For this compound, a GC-MS method would involve the separation of the analyte from a sample mixture on a capillary column, followed by ionization and mass analysis. Electron ionization (EI) is a common method that would likely lead to characteristic fragmentation of the molecule. The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation.

Key anticipated fragmentation patterns for this compound in GC-EI-MS would likely involve cleavage of the C-S and C-C bonds. The presence of chlorine's isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a significant identifier for chlorine-containing fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for less volatile compounds or for achieving lower detection limits. In this technique, this compound would first be separated by liquid chromatography, often using a reverse-phase column. The analyte would then be ionized, typically using electrospray ionization (ESI), and subjected to multiple stages of mass analysis. This allows for the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions, a process known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.

Below is a hypothetical data table illustrating the kind of information that would be sought in a GC-MS analysis of this compound.

ParameterValue
Gas Chromatography (GC) Conditions
Column TypeDB-5ms
Column Dimensions30 m x 0.25 mm i.d. x 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program80 °C (1 min), then 15 °C/min to 300 °C
Mass Spectrometry (MS) Conditions
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Mass Rangem/z 40-400
Hypothetical Mass Spectrum Data
Molecular Ion [M]⁺m/z 188/190 (in a ~3:1 ratio)
Key Fragment Ion 1m/z 143/145 (Loss of -CH₂CH₂OH)
Key Fragment Ion 2m/z 111/113 (Chlorophenyl fragment)
Key Fragment Ion 3m/z 45 (CH₂CH₂OH fragment)

The following interactive table details hypothetical parameters for an LC-MS/MS method.

ParameterValue
Liquid Chromatography (LC) Conditions
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 100% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Tandem Mass Spectrometry (MS/MS) Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 189/191
Product Ion 1 (Q3)m/z 143/145
Product Ion 2 (Q3)m/z 111/113
Collision EnergyOptimized for fragmentation (e.g., 15-25 eV)

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the conformation of this compound in the solid state. nih.gov Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be deduced. nih.gov

Should a crystalline form of this compound be obtained, X-ray crystallography would yield critical structural data. A hypothetical set of crystallographic data is presented in the table below.

Crystallographic ParameterHypothetical Value
Chemical FormulaC₈H₉ClOS
Formula Weight188.67
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)95.67
Volume (ų)856.4
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.465

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, UV-Vis, NMR)

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. youtube.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR probes can be immersed directly into a reaction mixture. For a hypothetical synthesis of this compound from 3-chlorothiophenol (B146429) and 2-chloroethanol, one could monitor the disappearance of the S-H stretching vibration (around 2550 cm⁻¹) of the thiophenol and the appearance of bands associated with the thioether product.

UV-Vis Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be used to follow reaction progress. The formation of the phenylthioether linkage in this compound might lead to a shift in the UV absorbance maxima compared to the 3-chlorothiophenol precursor, allowing for real-time concentration tracking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR provides detailed structural information about species in solution as a reaction proceeds. chemrxiv.org By placing a reaction vessel within the NMR spectrometer, one can monitor the disappearance of reactant signals and the emergence of product signals in the ¹H and ¹³C NMR spectra, allowing for the quantification of conversion and the identification of any transient intermediates. rsc.orgrsc.org

The following table outlines how these in situ techniques could be applied to monitor a synthesis of this compound.

TechniqueMonitored Species/ChangeExample Application
In Situ IR Disappearance of S-H stretch (~2550 cm⁻¹) of 3-chlorothiophenol.A probe inserted into the reaction vessel tracks the consumption of the thiol reactant, indicating reaction progress.
In Situ UV-Vis Shift in λₘₐₓ as 3-chlorothiophenol is converted to the thioether product.A flow cell connected to the reactor continuously circulates the reaction mixture through a UV-Vis spectrophotometer.
In Situ NMR Decrease in the ¹H NMR signal for the S-H proton of 3-chlorothiophenol; increase in signals for the -S-CH₂-CH₂-OH protons of the product.The reaction is run in an NMR tube, and spectra are acquired at regular intervals to determine the reaction kinetics.

Future Research Directions and Sustainable Chemistry Perspectives for this compound

The exploration of novel and sustainable methodologies for the synthesis and functionalization of organosulfur compounds is a burgeoning area of chemical research. Within this context, this compound stands as a representative aryl thioether, the future development of which is intrinsically linked to advancements in synthetic activation, catalysis, circular economy principles, reactivity pathways, and computational chemistry. This article delineates key future research directions and sustainable chemistry perspectives for this compound, structured around these pivotal areas of investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.